molecular formula C11H15Cl2N3O B8327359 3,4-Dichloro-5-methyl-N-piperidin-4-yl-1H-pyrrole-2-carboxamide

3,4-Dichloro-5-methyl-N-piperidin-4-yl-1H-pyrrole-2-carboxamide

Cat. No. B8327359
M. Wt: 276.16 g/mol
InChI Key: QKJRCVMWQMCJAM-UHFFFAOYSA-N
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Patent
US07709503B2

Procedure details

4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidinium trifluoroacetate (Intermediate 86, 6.07 g) was suspended in water (100 ml). To this was added 100 ml of CHCl3:isopropanol (3:1) and sat. Na2CO3 (50 ml). The organic portion was separated and the aqueous portion was washed with 100 ml portions of CHCl3:isopropanol (3:1) five times. The organic portions were combined, dried with MgSO4 and concentrated to a yellow solid (2.73 g, 64%).
Name
4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidinium trifluoroacetate
Quantity
6.07 g
Type
reactant
Reaction Step One
Name
Intermediate 86
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CHCl3 isopropanol
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C([O-])=O.[Cl:8][C:9]1[C:13]([Cl:14])=[C:12]([CH3:15])[NH:11][C:10]=1[C:16]([NH:18][CH:19]1[CH2:24][CH2:23][NH2+:22][CH2:21][CH2:20]1)=[O:17].C(Cl)(Cl)Cl.C(O)(C)C.C([O-])([O-])=O.[Na+].[Na+]>O>[Cl:8][C:9]1[C:13]([Cl:14])=[C:12]([CH3:15])[NH:11][C:10]=1[C:16]([NH:18][CH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)=[O:17] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidinium trifluoroacetate
Quantity
6.07 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.ClC1=C(NC(=C1Cl)C)C(=O)NC1CC[NH2+]CC1
Step Two
Name
Intermediate 86
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.ClC1=C(NC(=C1Cl)C)C(=O)NC1CC[NH2+]CC1
Step Three
Name
CHCl3 isopropanol
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl.C(C)(C)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic portion was separated
WASH
Type
WASH
Details
the aqueous portion was washed with 100 ml portions of CHCl3:isopropanol (3:1) five times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow solid (2.73 g, 64%)

Outcomes

Product
Name
Type
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)NC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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